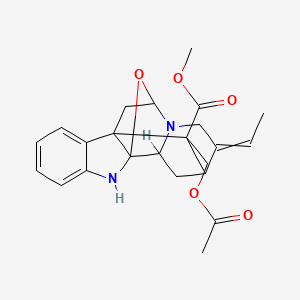

Picraline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Picraline is an indole alkaloid derived from the seeds of the Picralima nitida plant, commonly known as the akuamma tree. This compound is part of a group of naturally occurring alkaloids that have been traditionally used for their medicinal properties, particularly in West Africa. This compound has garnered interest due to its potential pharmacological activities, including analgesic and anti-inflammatory effects .

科学研究应用

热带疾病中的药用

Picraline存在于植物Picralima nitida中,该植物在非洲民间医学中被用于治疗各种疾病,如疟疾、发烧、高血压、黄疸、痛经和胃肠道疾病 . 该植物的药理特性已被研究,揭示了生物碱、单宁和多酚的隔离 .

药理潜力

药理学研究表明,Picralima nitida的提取物或分离化合物具有镇痛、抗炎、降血糖、降压、抗疟疾、抗菌、抗溃疡和抗肿瘤活性 . 这些发现表明在治疗和预防各种人类疾病方面具有潜在的应用 .

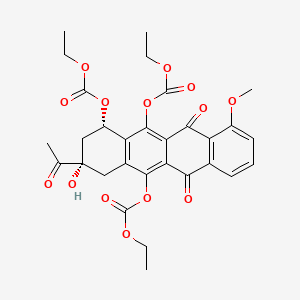

钠-葡萄糖协同转运蛋白 (SGLT) 抑制

This compound型生物碱,如alstiphyllanines E和F,已显示出对钠-葡萄糖协同转运蛋白(SGLT1和SGLT2)具有中等抑制活性 . 这表明在治疗与葡萄糖转运相关的疾病(如糖尿病)方面具有潜在的应用 .

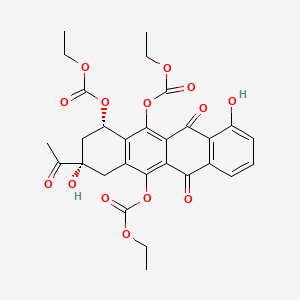

新型SGLT抑制剂的开发

一系列羟基取代的this compound型生物碱衍生物已被推导出来,并发现具有有效的SGLT抑制活性 . 这项研究可能导致开发治疗糖尿病的新药

作用机制

Target of Action

Picraline is a natural alkaloid that primarily targets opioid receptors . It exhibits binding affinities with Ki values of 132 μM, 2.38 μM, and 98.8 μM for μOR, κOR, and δOR, respectively . Opioid receptors are a group of inhibitory G protein-coupled receptors with opioids as ligands. They play crucial roles in pain control, reward, and addictive behaviors.

生化分析

Biochemical Properties

Picraline interacts with a variety of enzymes, proteins, and other biomolecules. It is a substrate for the enzyme Picrinine N-Methyltransferase (PiNMT), which belongs to a new family of γ-Tocopherol-Like Methyltransferases . PiNMT has high substrate specificity and affinity for this compound, converting it to N-methylpicrinine .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with enzymes like PiNMT . The binding of this compound to PiNMT leads to its conversion to N-methylpicrinine, demonstrating enzyme activation .

Temporal Effects in Laboratory Settings

It is known that PiNMT’s gene expression and biochemical activities are highest in younger leaf tissues , suggesting that the effects of this compound may vary with the age of the plant tissue.

Metabolic Pathways

This compound is involved in the metabolic pathways of MIAs, which are generally derived from the condensation of tryptamine and the monoterpene iridoid secologanin . The enzyme PiNMT plays a crucial role in these pathways by converting this compound to N-methylpicrinine .

准备方法

Synthetic Routes and Reaction Conditions: The isolation of picraline from Picralima nitida involves several steps. The seeds are typically dried and ground before being subjected to solvent extraction. The crude extract is then purified using techniques such as pH-zone-refining countercurrent chromatography to isolate this compound in high purity .

Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the same principles as laboratory extraction. Large-scale extraction would involve optimizing solvent use and purification techniques to ensure high yield and purity. The use of advanced chromatographic methods is crucial in the industrial setting to achieve the desired quality of this compound .

化学反应分析

Types of Reactions: Picraline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological activity.

Substitution: Substitution reactions, particularly at the indole nitrogen, can lead to the formation of new compounds with varied effects.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce N-alkylated or N-acylated this compound .

属性

IUPAC Name |

methyl 19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-4-14-11-25-18-9-16(14)21(20(27)28-3,12-29-13(2)26)22-10-19(25)30-23(18,22)24-17-8-6-5-7-15(17)22/h4-8,16,18-19,24H,9-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXTJMQCRVFWNBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)(COC(=O)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary pharmacological target of Picraline?

A1: this compound, an indole alkaloid, primarily interacts with opioid receptors. Research indicates a strong affinity for the kappa opioid receptor, exhibiting potent agonist activity. []

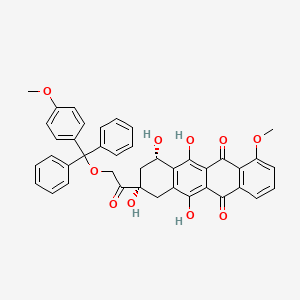

Q2: What is the structural characterization of this compound?

A3: While the provided abstracts don't explicitly state the molecular formula or weight of this compound, they highlight its structure within the context of its alkaloid family. One study utilizes 1H coupled natural abundance 13C NMR spectroscopy to differentiate the C-3 and C-3a signals in this compound. This technique is particularly useful for analyzing compounds with an indole skeleton, like this compound, which possesses a carbonyl group at the C-2 position of this structure. []

Q3: What is the significance of the carbonyl group in the this compound structure?

A4: The presence of a carbonyl group at the C-2 position of the indole skeleton in this compound significantly influences the chemical shifts observed in 13C NMR. Understanding these shifts is crucial for distinguishing this compound from other alkaloids within the ajmaline, this compound, and sarpagine families. []

Q4: Has this compound demonstrated analgesic properties in experimental settings?

A5: While traditionally, this compound-containing plants were used for pain relief, studies evaluating its analgesic properties in thermal nociception assays have shown limited efficacy. This contradicts prior reports and traditional uses, prompting further investigation into its mechanism of action. []

Q5: What are the potential implications of this compound's opioid receptor activity for drug development?

A6: Despite the limited analgesic effects observed in current studies, this compound's interaction with opioid receptors, particularly the kappa opioid receptor, holds promise for developing novel opioid-based medications. Its unique structure could serve as a scaffold for designing compounds with improved pharmacological properties and therapeutic potential for various conditions. []

Q6: What is the biogenetic relationship between this compound and other alkaloids?

A7: Nareline, another indole alkaloid, shares a biogenetic link with both Akuammiline and this compound. [] This suggests a potential for exploring structure-activity relationships and understanding the biosynthesis pathways within this family of compounds.

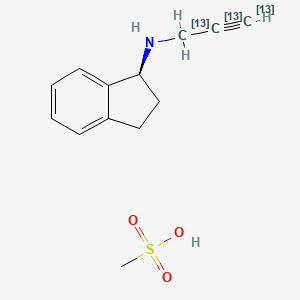

Q7: How is this compound isolated from plant sources for research purposes?

A8: this compound is commonly extracted and purified from the rind of the Picralima nitida plant. A technique called pH-zone-refining countercurrent chromatography (CCC) has proven highly effective for separating this compound and other alkaloids from this plant. This method facilitates the isolation of this compound in quantities suitable for extensive pharmacological investigations. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。